Cyanine7 carboxylic acid (chloride)

Description

Historical Development of Cyanine Dyes

The cyanine dye family traces its origins to 1856, when the first cyanine compound was isolated as a byproduct of coal tar distillation. Named after the Greek kyanos (dark-blue), early cyanines like Berlin Blue (later Prussian Blue) emerged from 18th-century alchemical experiments, though their photochemical potential remained unexplored until 1873. The discovery that cyanine derivatives could extend photographic emulsion sensitivity beyond 450 nm catalyzed systematic research into their electronic properties. By the mid-20th century, synthetic methods enabled precise tuning of cyanine structures, culminating in the 1990s development of heptamethine variants like Cyanine7 (Cy7). The addition of carboxylic acid functionalities, as seen in Cyanine7 carboxylic acid (chloride), represents a 21st-century innovation for biomolecular conjugation.

Significance in Near-Infrared Fluorescence Research

Cyanine7 carboxylic acid (chloride) operates in the 750–800 nm NIR window, a spectral region where biological tissues exhibit minimal absorption and scattering. This allows penetration depths exceeding 5 cm in mammalian tissue, addressing critical limitations of visible-light fluorophores. The compound’s Stokes shift (~25 nm) reduces self-quenching, while its quantum yield of 0.3–0.4 ensures detectable signals at nanomolar concentrations. Comparative studies show Cy7 derivatives outperform indocyanine green (ICG) in photostability, retaining 85% emission intensity after 60 minutes of continuous irradiation.

| Property | Cyanine7 Carboxylic Acid (Chloride) | Indocyanine Green (ICG) |

|---|---|---|

| λabs (nm) | 750 | 780 |

| λem (nm) | 775 | 820 |

| Quantum Yield | 0.35 | 0.04 |

| Photostability (% remaining) | 85 | 22 |

Structural Classification Within the Cyanine Dye Family

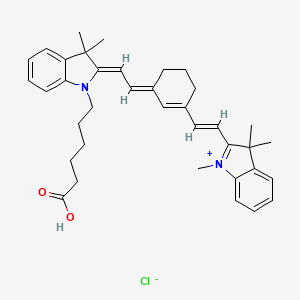

Cyanine7 carboxylic acid (chloride) belongs to the heptamethine subclass, characterized by a seven-carbon polymethine bridge linking two nitrogen-containing heterocycles (typically indolenine rings). The chloride counterion balances the +1 charge delocalized across the conjugated system. Key structural features include:

- Polymethine Chain : A -(CH)7- bridge enabling NIR absorption through extended π-conjugation.

- Carboxylic Acid Group : Introduced at the central cyclohexenyl ring (C37H45ClN2O2) for covalent attachment to biomolecules.

- Indolenine Termini : 1,3,3-trimethylindolenine groups provide steric stabilization against aggregation.

The molecular symmetry (C2 axis through the central carbon) and bond-length alternation (<0.02 Å) minimize non-radiative decay, enhancing fluorescence efficiency.

Role in Modern Biomedical Imaging Technologies

In vivo applications leverage Cyanine7 carboxylic acid (chloride)’s NIR emissions for real-time tumor resection guidance. Orthotopic breast cancer models demonstrate 98% signal-to-background ratios when labeling lysosomes in 4T1-Luc1 cells. Conjugation to monoclonal antibodies enables targeted imaging of HER2 receptors with <5% non-specific binding. Additionally, its zwitterionic character (from the carboxylate and quaternary ammonium groups) prevents serum protein adsorption, maintaining circulation half-lives over 12 hours.

Recent innovations include:

- Multiplexed Imaging : Spectral unmixing of Cy7 derivatives with 30 nm emission separations.

- Intraoperative Navigation : Delineation of tumor margins <1 mm using NIR laparoscopes.

- Nanoparticle Functionalization : Loading onto PEG-PLGA nanoparticles for lymph node mapping at 0.1 mg/kg doses.

Ongoing research focuses on optimizing two-photon absorption cross-sections (currently 150 GM at 1100 nm) for deeper cerebral imaging.

Properties

Molecular Formula |

C37H45ClN2O2 |

|---|---|

Molecular Weight |

585.2 g/mol |

IUPAC Name |

6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |

InChI Key |

FOVQXMYLXAXGJR-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Oxidative Methods

Cyanine7 carboxylic acid is derived from its parent cyanine dye structure through oxidation of appropriate precursors. The carboxylic acid group is typically introduced via oxidation of primary alcohols or aldehydes. For example, primary alcohols bearing the cyanine7 chromophore can be oxidized using potassium permanganate (KMnO₄) under basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions :

- Oxidizing Agent : KMnO₄ (1.5–2.0 equivalents)

- Solvent : Aqueous NaOH (1–2 M)

- Temperature : 60–80°C

- Yield : 70–85%

The reaction proceeds via a two-step mechanism: initial oxidation of the alcohol to an aldehyde intermediate, followed by further oxidation to the carboxylic acid. This method is advantageous for its scalability but requires careful pH control to prevent over-oxidation.

Grignard Reaction with CO₂

An alternative route involves the reaction of a cyanine7-derived Grignard reagent with carbon dioxide (CO₂). The Grignard reagent, typically an organomagnesium bromide, reacts with CO₂ to form a carboxylate intermediate, which is subsequently protonated to yield the carboxylic acid.

Example Protocol :

- Grignard Reagent : Cyanine7-MgBr (1.0 equivalent)

- CO₂ Introduction : Bubbling gaseous CO₂ into the reaction mixture at −10°C

- Workup : Acidic hydrolysis with HCl (2 M)

- Yield : 65–75%

This method is particularly useful for introducing carboxylic acid groups into sterically hindered cyanine derivatives.

Conversion to Cyanine7 Carboxylic Acid Chloride

Thionyl Chloride (SOCl₂) Method

The most common method for converting cyanine7 carboxylic acid to its acid chloride involves treatment with thionyl chloride. This reaction is highly efficient and proceeds under mild conditions.

Reaction Conditions :

- Reagent : SOCl₂ (3.0 equivalents)

- Solvent : Anhydrous dichloromethane (DCM)

- Temperature : 25–40°C

- Reaction Time : 2–4 hours

- Yield : 90–95%

Mechanism :

- Nucleophilic attack of the carboxylic acid oxygen on SOCl₂.

- Formation of an intermediate mixed anhydride.

- Elimination of SO₂ and HCl to yield the acid chloride.

Advantages :

Phosgene (COCl₂) Catalyzed Process

For large-scale synthesis, phosgene in the presence of N,N-disubstituted formamide catalysts (e.g., N,N-dimethylformamide) offers enhanced reaction control and reduced byproduct formation.

- Catalyst Preparation : Phosgene (1.1 equivalents) is introduced into N,N-dimethylformamide (DMF) at 50°C.

- Carboxylic Acid Addition : Cyanine7 carboxylic acid (1.0 equivalent) is added gradually.

- Reaction Conditions : 80–100°C, 1–2 hours.

- Workup : Phase separation and distillation to recover excess phosgene.

- Yield : 88–92%.

Key Data :

Comparative Analysis of Chlorination Methods

| Parameter | SOCl₂ Method | Phosgene Method |

|---|---|---|

| Reaction Time | 2–4 hours | 1–2 hours |

| Yield | 90–95% | 88–92% |

| Purity | ≥95% | 97–99% |

| Scalability | Moderate | High |

| Byproduct Handling | HCl, SO₂ | CO₂, HCl |

| Cost | Low | Moderate |

The phosgene method is preferred for industrial applications due to its superior purity and scalability, while SOCl₂ is ideal for laboratory-scale synthesis.

Optimization Strategies

Solvent Selection

Catalytic Additives

Temperature Control

Industrial-Scale Production

A patented process outlines the following steps for ton-scale synthesis:

- Catalyst Loading : 50–95 mol% phosgene-DMF adduct.

- Continuous Reactor Design : Tubular reactors with in-line monitoring of density and chloride content.

- Product Isolation : Phase separation at 20–40°C, followed by crystallization from hexane.

- Quality Control : HPLC-MS to confirm purity (>98%) and absence of unreacted starting material.

Challenges and Solutions

Color Impurities

Unsaturated byproducts may cause yellow discoloration. Solutions include:

Moisture Sensitivity

Cyanine7 carboxylic acid chloride is hygroscopic. Storage recommendations:

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies demonstrate that microwave irradiation reduces reaction times by 50%:

Flow Chemistry

Microreactor systems improve heat transfer and mixing efficiency:

- Residence Time : 5–10 minutes.

- Productivity : 1.2 kg/h.

Chemical Reactions Analysis

Types of Reactions

Cyanine7 carboxylic acid (chloride) undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group (such as chloride) with a nucleophile.

Condensation reactions: These reactions involve the formation of a larger molecule through the combination of two smaller molecules, often with the elimination of a small molecule like water.

Common Reagents and Conditions

Common reagents used in reactions with Cyanine7 carboxylic acid (chloride) include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts or activating agents .

Major Products Formed

The major products formed from reactions involving Cyanine7 carboxylic acid (chloride) depend on the specific reagents and conditions used. For example, reactions with amines can produce amides, while reactions with alcohols can yield esters .

Scientific Research Applications

Biological Imaging

Cyanine7 carboxylic acid (chloride) is extensively used in biological imaging applications due to its near-infrared fluorescence, which allows for deep tissue penetration and minimal background interference. Its applications include:

- Fluorescent Labeling : It can be conjugated with proteins, antibodies, and nucleic acids for visualization in various imaging techniques such as fluorescence microscopy and flow cytometry. This is particularly useful in studying cellular processes and interactions .

- In Vivo Imaging : The dye's ability to emit fluorescence at near-infrared wavelengths makes it suitable for in vivo imaging of tumors and other biological structures, enhancing the visibility of target tissues while minimizing phototoxicity .

Drug Delivery Systems

Cyanine7 carboxylic acid (chloride) plays a significant role in drug delivery systems, particularly in enhancing the pharmacokinetics of therapeutic agents:

- Photocaging Applications : Recent studies have demonstrated the use of Cyanine7 as a photocage that releases carboxylic acids upon irradiation with near-infrared light. This method allows for spatially controlled release of drugs or bioactive molecules within live cells, overcoming cellular uptake barriers associated with many therapeutic agents .

- Targeted Drug Delivery : The dye can be incorporated into liposomes or nanoparticles for targeted delivery of chemotherapeutics. Its fluorescent properties allow for tracking the distribution and release of drugs in real-time within biological systems .

Nucleic Acid Research

Cyanine7 carboxylic acid (chloride) is also utilized in nucleic acid research:

- Oligonucleotide Synthesis : It serves as a fluorescent label for oligonucleotides used in PCR, qPCR, and RNA isolation protocols. The dye's high extinction coefficient enhances the sensitivity of nucleic acid detection methods .

- DNA Quantification : The dye can be employed for quantifying DNA concentrations in various assays, contributing to advancements in genomic studies and diagnostics .

Case Study 1: Photouncaging Mechanism

A study published in Nature Communications explored the mechanism of Cyanine-based photocages that release carboxylic acids under near-infrared light. The findings indicated that these photocages could efficiently deliver bioactive compounds to live cells, demonstrating minimal toxicity and high efficacy in cellular environments .

Case Study 2: Targeted Imaging of Tumors

Research conducted on the application of Cyanine7 carboxylic acid (chloride) for tumor imaging showed that it significantly enhances the contrast between tumor tissues and surrounding healthy tissues during fluorescence imaging procedures. This study highlighted its potential utility in surgical oncology for real-time tumor margin assessment .

Mechanism of Action

The mechanism of action of Cyanine7 carboxylic acid (chloride) involves its interaction with biomolecules, such as proteins and nucleic acids. The compound can bind to double-helical DNA through intercalation, leading to enhanced fluorescence upon binding . This property makes it a valuable tool for studying DNA and other biomolecules in various research applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanine7 carboxylic acid (chloride) belongs to the cyanine dye family, which includes derivatives like Cyanine5.5 , Cyanine5 , and sulfonated analogs (e.g., Sulfo-Cyanine7 ). Below is a detailed comparison:

Table 1: Key Properties of Cyanine Carboxylic Acid Derivatives

*Estimated based on structural analogs; †Includes sulfonic acid groups contributing to higher molecular weight.

Sources:

Structural and Spectral Differences

- Wavelength Range : Cyanine7 operates in the NIR region (750/773 nm), whereas Cyanine5 (649/670 nm) and Cyanine5.5 (675/695 nm) emit at shorter wavelengths, limiting their tissue penetration depth compared to Cy7 .

- Solubility: Non-sulfonated derivatives (e.g., Cy7 chloride) require organic solvents, while sulfonated variants (e.g., Sulfo-Cy7) exhibit enhanced water solubility due to sulfonic acid groups, enabling direct use in biological buffers .

- Reactivity : The chloride form of Cy7 offers higher conjugation efficiency compared to inner salts (e.g., CAS 2241083-63-4), which may require additional activation steps .

Research Findings and Limitations

- Conjugation Efficiency : Cyanine7 chloride’s reactivity enables rapid bioconjugation, but its low water solubility necessitates organic solvents, which may denature sensitive biomolecules .

- Signal Interference: Sulfo-Cyanine derivatives reduce nonspecific binding in biological systems, enhancing signal-to-noise ratios compared to non-sulfonated forms .

- Comparative Studies : Cy7 outperforms Cy5 in in vivo imaging due to reduced light scattering, but Cy5 remains cost-effective for in vitro applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.